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Primary Elvitegravir Resistance-Associated Mutations
(RAMs)

The table below summarizes the major resistance pathways identified through in vitro selection (IVS) with

EVG, the reduction in susceptibility they confer, and their impact on other INSTIs [1] [2] [3].

Mutation
Fold Reduction in
Susceptibility to
EVG

Impact on
RAL

Impact on DTG Notes

Q148R 74- to 92-fold Reduced (10-

to 22-fold)

Retained (reduced

in combinations)

A major pathway; often

selected with secondary
mutations like G140A,

E138K [1] [2] [3].

E92Q 26- to 57-fold Moderately

Reduced (~3-
fold)

Retained Confers broad cross-

resistance to other early-
generation INSTIs [1] [2] [3].
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Mutation
Fold Reduction in
Susceptibility to
EVG

Impact on
RAL

Impact on DTG Notes

T66I 10- to 35-fold Retained (near
wild-type)

Retained An early, primary mutation
selected specifically by EVG

[1] [2] [3].

N155H ~30-fold Reduced Retained While often a primary

pathway for RAL, it also
emerges under EVG

pressure [2] [3].

S147G ~4-fold Retained Retained Often emerges concurrently

or after E92Q [2].

T97A ~2-fold Retained Retained Considered a primary EVG

RAM with modest impact
[2].

Detailed In Vitro Selection Protocol

The following methodology is adapted from the experiments that identified the mutations listed above [1]

[3].

1. Cell Line and Virus: The selections were performed using the human T-lymphoblastoid MT-4 cell
line, infected with the HIV-1 IIIB or HXB2D strain [1].
2. Selection Process: Multiple parallel cultures were maintained in the presence of increasing

concentrations of EVG. The drug concentration started low and was escalated as the virus replicated
and broke through, creating selective pressure for resistant mutants [1] [3].

3. Genotyping: Viral RNA was extracted from the culture supernatant. The integrase coding region
was amplified by nested PCR and sequenced using population-based Sanger sequencing to identify

emerging mutations [1].
4. Phenotypic Confirmation: The impact of identified mutations on drug susceptibility was confirmed

by engineering them into a wild-type HIV-1 backbone (e.g., HXB2D) using site-directed
mutagenesis (SDM). The susceptibility (EC50) of these mutant viruses to EVG and other INSTIs was

then determined in a single-cycle or multiple-round replication assay [1] [2] [3].
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This workflow for in vitro selection and validation of resistance mutations can be visualized as follows:
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Start: Wild-type HIV-1
(Strain IIIB/HXB2D)

Inoculate MT-4 Cells
with Sub-EC50 EVG

Viral Replication
and Breakthrough

Harvest Virus
and Increase EVG Concentration

Repeat Cycles
Under Selective Pressure

Iterative Process

Extract Viral RNA
and Sequence IN Gene

Identify Mutations
(e.g., T66I, E92Q, Q148R)

Site-Directed Mutagenesis
(Phenotypic Confirmation)

Determine Fold-Change in EC50
(Resistance Profile)
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Key Insights on Resistance Pathways

Multiple Pathways and Compensatory Mutations: In vitro selections revealed that EVG resistance
can emerge through several primary mutations (T66I, E92Q, Q148R, N155H). These are often

accompanied by secondary or accessory mutations (e.g., L74M, R20K, A128T, E138K, G140A,
S230R). While these secondary mutations alone confer little to no resistance, they can enhance the

resistance level and improve the replication capacity of viruses carrying primary mutations [1] [2]
[3].

Clinical Translation: The mutations identified through these in vitro studies (T66I/A/K, E92Q,
Q148R/H/K, N155H, S147G, T97A) were later confirmed in the clinical setting as major drivers of

virologic failure in patients receiving EVG-containing regimens [2] [4].
Cross-Resistance Implications: The pathways selected by EVG show significant cross-resistance

to the first-generation INSTI Raltegravir (RAL), particularly via the Q148R and N155H pathways.
However, the T66I mutation is more specific to EVG and does not significantly impact susceptibility to

RAL. Second-generation INSTIs like Dolutegravir (DTG) largely retain activity against single EVG-
associated mutations, though susceptibility can be reduced by certain combinations (e.g.,

Q148R+G140A/S) [2] [5].
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[https://www.smolecule.com/products/b548939#elvitegravir-in-vitro-selection-experiments-resistance-

pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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